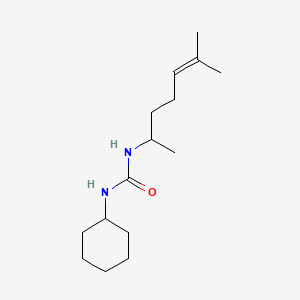![molecular formula C20H26N2O B5101617 1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5101617.png)
1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine, also known as MeOPP, is a piperazine derivative that has gained attention in the scientific community due to its potential therapeutic applications. MeOPP has been studied extensively for its ability to interact with various receptors in the body, leading to a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression and anxiety. 1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine has been shown to interact with various receptors in the body, including the serotonin transporter, sigma-1 receptor, and dopamine transporter. These interactions can lead to a range of biochemical and physiological effects, including antidepressant and anxiolytic effects.
Mecanismo De Acción
1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine's mechanism of action is not fully understood, but it is thought to involve interactions with various receptors in the body. 1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine has been shown to act as a serotonin transporter inhibitor, leading to increased levels of serotonin in the brain. 1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine has also been shown to interact with the sigma-1 receptor, which is involved in a range of cellular processes including calcium signaling and neuroprotection. Additionally, 1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine has been shown to interact with the dopamine transporter, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine has been shown to have a range of biochemical and physiological effects, including antidepressant and anxiolytic effects. 1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine has several advantages for lab experiments, including its ability to interact with multiple receptors in the body and its potential therapeutic applications. However, 1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine also has several limitations, including its potential for toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine, including further studies on its mechanism of action and potential therapeutic applications. Additionally, future research could focus on developing new 1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine derivatives with improved pharmacological properties and reduced toxicity. Finally, research could also focus on developing new methods for synthesizing 1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine and other piperazine derivatives.
Métodos De Síntesis
1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine can be synthesized using a variety of methods, including reductive amination, N-alkylation, and N-arylation. One of the most common methods involves the reaction of 1-benzyl-4-phenylpiperazine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting 1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine product can then be purified using column chromatography.
Propiedades
IUPAC Name |
1-[1-(4-methoxyphenyl)propan-2-yl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-17(16-18-8-10-20(23-2)11-9-18)21-12-14-22(15-13-21)19-6-4-3-5-7-19/h3-11,17H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDTWTHZVGIJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B5101535.png)

![3-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5101545.png)

![({[(2,4-dinitrophenyl)amino]thio}carbonothioyl)(1,1-dioxidotetrahydro-3-thienyl)methylamine](/img/structure/B5101556.png)
![2-(3-{2-[(2,5-dichlorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5101588.png)
![dimethyl 5-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}isophthalate](/img/structure/B5101592.png)
![2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B5101600.png)
![N,N'-[1,2-propanediylbis(oxy-2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]diacetamide](/img/structure/B5101604.png)
![3-bromo-N-(2-methoxyethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5101610.png)
![N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B5101630.png)


